An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-68-0)
An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63674-68-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of interest within the broader class of substituted 5-oxopyrrolidine-3-carboxylic acids. While specific research on this particular compound (CAS 63674-68-0) is limited in publicly available literature, this document synthesizes foundational knowledge from closely related analogues to offer a robust framework for its synthesis, characterization, and potential biological applications. The pyrrolidine scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas, including antimicrobial and anticancer research.[1][2] This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and similar compounds.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [3] |
| Molecular Weight | 233.263 | [3] |
| Density (Predicted) | 1.259 g/cm³ | [4] |
| Boiling Point (Predicted) | 535.2°C at 760 mmHg | [4] |
| Flash Point (Predicted) | 277.5°C | [4] |
| pKa (Predicted) | Not Available | |
| LogP (Predicted) | 1.65 | [4] |
Synthesis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation reaction of a primary amine with itaconic acid.[2] This approach is a versatile and direct method for constructing the pyrrolidinone core with a variety of substituents on the nitrogen atom.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific reactants.
Materials:
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Itaconic acid
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2,5-Dimethylaniline
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Solvent (e.g., water, glacial acetic acid)
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Standard laboratory glassware for reflux, filtration, and washing
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid in a suitable solvent (e.g., water).
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Addition of Amine: Add an equimolar amount of 2,5-dimethylaniline to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up:
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After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
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Collect the solid product by vacuum filtration.
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Wash the collected solid with a suitable solvent (e.g., cold water) to remove any unreacted starting materials.
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-
Drying: Dry the purified product under vacuum to obtain 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. Based on data from analogous compounds, the following are expected characterizations.[1][5]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is expected to show characteristic signals for the protons on the pyrrolidinone ring and the dimethylphenyl group.
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¹³C NMR will confirm the presence of all 13 carbon atoms in the molecule, including the carbonyl carbons of the lactam and carboxylic acid.
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-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-H stretches of the aromatic and aliphatic groups.
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Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.
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Melting Point: A sharp melting point range is indicative of a pure compound.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has demonstrated a range of promising biological effects.
Antimicrobial Activity
Numerous studies have reported the antibacterial and antifungal activities of 5-oxopyrrolidine-3-carboxylic acid derivatives.[1][5][6] The nature of the substituent on the phenyl ring plays a significant role in the antimicrobial potency. It is plausible that 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid could serve as a scaffold for the development of novel antimicrobial agents.
Anticancer Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their potential as anticancer agents.[2] The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation and survival. Further investigation into the cytotoxic effects of the title compound on various cancer cell lines would be a logical next step.
Drug Development Pathway
The general pathway for exploring the therapeutic potential of a novel compound like 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is outlined below.
Caption: A typical drug discovery and development pathway.
Conclusion
1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although specific data for this molecule is scarce, the well-established synthetic routes and the known biological activities of its structural analogues provide a strong foundation for future research. This technical guide offers a comprehensive starting point for scientists and researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related compounds.
References
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MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]
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PMC - NIH. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]
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MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]
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Chemical Technology. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available from: [Link]
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PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
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ResearchGate. A scheme for the formation of 5-oxopyrrolidine-3-carboxylic acid from... Available from: [Link]
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